molecular formula C8H10O6 B13512119 2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B13512119
M. Wt: 202.16 g/mol
InChI Key: GOAVZTRCNJRXJD-UHFFFAOYSA-N
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Description

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H10O6 It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with a suitable cyclopropane precursor under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O6/c1-13-7(11)4-3(6(9)10)5(4)8(12)14-2/h3-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAVZTRCNJRXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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